molecular formula C17H18O2S B022233 Ethyl 2-(benzhydrylthio)acetate CAS No. 63547-23-9

Ethyl 2-(benzhydrylthio)acetate

Cat. No.: B022233
CAS No.: 63547-23-9
M. Wt: 286.4 g/mol
InChI Key: USHWCUHXXAVVLF-UHFFFAOYSA-N
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Description

Ethyl 2-(benzhydrylthio)acetate is an organic compound with potential therapeutic applications. Its structure allows it to interact with biological systems in ways that can modulate physiological responses. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzhydrylthio)acetate typically involves the reaction of benzhydrol with thiourea and chloroacetic acid. One method involves the following steps :

  • Reacting benzhydrol with thiourea in the presence of hydrobromic acid to form diphenylmethanthiol.
  • Reacting diphenylmethanthiol with chloroacetic acid to produce 2-(benzhydrylthio)acetic acid.
  • Esterification of 2-(benzhydrylthio)acetic acid with ethanol to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzhydrylthio)acetate undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2-(benzhydrylthio)acetic acid and ethanol.

    Reduction: Reduction with lithium aluminum hydride can convert it to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: 2-(benzhydrylthio)acetic acid and ethanol.

    Reduction: 2-(benzhydrylthio)ethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzhydrylthio)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological systems are of interest for understanding its potential physiological effects.

Mechanism of Action

The mechanism by which ethyl 2-(benzhydrylthio)acetate exerts its effects involves its interaction with biological molecules. The compound’s structure allows it to modulate physiological responses by binding to specific molecular targets, potentially affecting pathways involved in inflammation and other biological processes.

Comparison with Similar Compounds

Ethyl 2-(benzhydrylthio)acetate can be compared with similar compounds such as:

    2-(benzhydrylthio)acetic acid: The acid form of the compound.

    2-(benzhydrylthio)acetamide: An amide derivative used in the synthesis of modafinil.

    2-(benzhydrylthio)ethanol: The reduced form of the compound.

Uniqueness: this compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and amide counterparts.

Properties

IUPAC Name

ethyl 2-benzhydrylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-2-19-16(18)13-20-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWCUHXXAVVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458466
Record name Ethyl [(diphenylmethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-23-9
Record name Ethyl 2-[(diphenylmethyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(diphenylmethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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